3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-4-6-14(10-16)17(23-2)12-20-18(21)15-7-3-5-13(9-15)11-19/h3-10,17H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZHONFKOBHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves the reaction of 3-methoxyphenylacetonitrile with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacophore and Binding Interactions
- 4-Cyano-N-[5-[2-(3-Methoxyphenyl)Ethyl]-2H-Pyrazol-3-yl]Benzamide (): This pyrazole-linked analog shares the 3-methoxyphenyl-ethyl motif but positions the cyano group on the 4-position. Such positional isomerism could alter binding pocket interactions in mGluR5 or kinase targets, emphasizing the importance of substitution patterns .
- 2-Hydroxy-N-{3-[2-(2-Methoxyphenyl)Ethoxy]Phenyl}Benzamide (): The hydroxy group and ethoxy linker in this compound facilitate hydrogen bonding, contrasting with the target’s cyano group, which may engage in dipole-dipole interactions. These differences could influence solubility and membrane permeability .
Physicochemical Properties
- Solubility: Methoxy groups enhance hydrophilicity, but the cyano moiety and aromatic rings may counterbalance this, leading to moderate aqueous solubility.
- Stability : The absence of hydrolytically labile groups (e.g., acetoxy in ) suggests improved metabolic stability .
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | CDPPB | 3-Acetoxy Analog |
|---|---|---|---|
| Molecular Weight | ~354.4 g/mol | 335.3 g/mol | 313.3 g/mol |
| LogP (Predicted) | ~2.5 | 3.1 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
Biological Activity
The compound 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of approximately 302.35 g/mol, its structure features a benzamide core with a cyano group and methoxy substituents, which are known to influence its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Functional Groups
- Cyano Group (-C≡N) : Known for its electrophilic properties, it can participate in various chemical reactions.
- Methoxy Groups (-OCH₃) : These groups enhance lipophilicity and may affect the compound's interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial : Potential efficacy against various pathogens.
- Anticancer : Inhibition of tumor cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The cyano group may enhance binding affinity to enzymes or receptors, while the methoxy groups can influence the compound's pharmacokinetics and dynamics.
Study 1: Anticancer Activity
A study investigating the anticancer properties of related benzamide derivatives found that compounds with similar structural features demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range, suggesting potent activity against tumor growth .
Study 2: Antimicrobial Properties
In another investigation, researchers evaluated the antimicrobial efficacy of benzamide derivatives. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .
Study 3: In Vivo Studies
Animal models have been used to assess the therapeutic potential of compounds related to this compound. These studies often focus on the compound's effects on inflammation and tumor growth, providing insights into its pharmacological applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[1-cyano-2-(2-methoxyphenyl)ethyl]acetamide | C₁₂H₁₄N₂O₂ | Acetamide instead of benzamide | Varies; some anti-inflammatory |
| 4-cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide | C₁₈H₁₉N₂O₃ | Similar structure with different substituents | Potential anti-inflammatory |
| 3-methoxy-N-[4-(4-methoxyphenyl)butanoyl]benzamide | C₂₀H₂₃N₂O₄ | Additional alkyl chain | Unique anti-cancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
